KCNQ1 Potassium Channel Antagonism: 2-Amino-5-chloroquinazoline Exhibits Moderate Potency with a Defined IC50 of 1.9 µM
2-Amino-5-chloroquinazoline acts as an antagonist of the KCNQ1 potassium channel, with an IC50 of 1.90E+3 nM (1.9 µM) determined via inhibition of KCl-induced 86Rb+ efflux in CHO cells expressing KCNQ1/MINK [1]. In comparison, the reference KCNQ1 blocker HMR-1556 exhibits substantially higher potency (IC50 = 0.1 µM), while Chromanol 293B is less potent (IC50 = 13.1 µM) [2]. This places 2-amino-5-chloroquinazoline in a mid-range potency category suitable for probing KCNQ1 pharmacology without the extreme potency that may limit dynamic range in titration experiments.
| Evidence Dimension | Inhibition of KCNQ1/MINK channel activity |
|---|---|
| Target Compound Data | IC50 = 1.9 µM |
| Comparator Or Baseline | HMR-1556 (IC50 = 0.1 µM); Chromanol 293B (IC50 = 13.1 µM) |
| Quantified Difference | 19-fold less potent than HMR-1556; 6.9-fold more potent than Chromanol 293B |
| Conditions | CHO cells expressing KCNQ1/MINK; 86Rb+ efflux assay; 10 min incubation |
Why This Matters
Provides a defined, mid-range potency reference point for ion channel screening and enables direct comparison with established KCNQ1 pharmacology.
- [1] BindingDB. BDBM50420073 (CHEMBL2047506). IC50 = 1.90E+3 nM for KCNQ1/MINK antagonism. View Source
- [2] Effect of Channel Assembly (KCNQ1 or KCNQ1+KCNE1) on the Response of Zebrafish IKs Current to IKs Inhibitors and Activators. Int J Mol Sci. 2020. View Source
